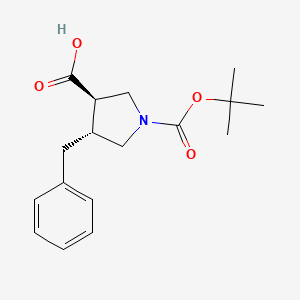
(3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid
Vue d'ensemble
Description
(3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, with the CAS number 895240-02-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in various therapeutic areas, supported by data tables and relevant case studies.
The compound is known to interact with several biological targets, particularly in the context of hypoxia-inducible factors (HIFs) and E3 ubiquitin ligases, particularly the von Hippel-Lindau (VHL) protein. The VHL complex plays a crucial role in the degradation of HIF-1α under normoxic conditions, thereby regulating cellular responses to oxygen availability .
Inhibition Studies
Recent studies have demonstrated that derivatives of compounds similar to this compound can act as potent inhibitors of VHL. These inhibitors show promising dissociation constants (K_d) in the low nanomolar range, indicating strong binding affinities .
Table 1: Binding Affinities of Related Compounds
| Compound ID | K_d (nM) | Log D 7.4 | Plasma Protein Binding (%) |
|---|---|---|---|
| Compound 1 | 40 | 2.3 | 88 |
| Compound 2 | 129 | 2.0 | 90 |
| Compound 3 | 183 | 1.9 | 88 |
| Compound 4 | 297 | 1.9 | 91 |
This table illustrates the binding affinities and pharmacokinetic properties of various VHL inhibitors that share structural similarities with this compound.
Study on Hypoxia-Inducible Factor Regulation
In a study focusing on HIF regulation, researchers synthesized a series of VHL ligands based on the pyrrolidine scaffold. The most effective ligands exhibited enhanced transcriptional activity of HIF-1α, suggesting that modifications to the pyrrolidine structure can significantly influence biological outcomes .
Therapeutic Implications
The ability of this compound to modulate pathways associated with hypoxia makes it a candidate for developing treatments for conditions such as cancer and ischemic diseases where HIF pathways are dysregulated .
Safety and Toxicology
Preliminary assessments indicate that while the compound is not classified as hazardous under standard conditions, further toxicological studies are necessary to fully understand its safety profile in vivo .
Propriétés
IUPAC Name |
(3R,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXAQXOMAAQNNI-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















